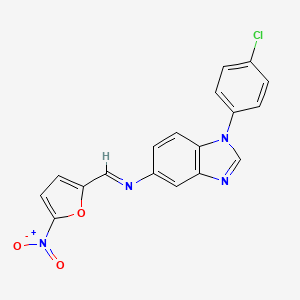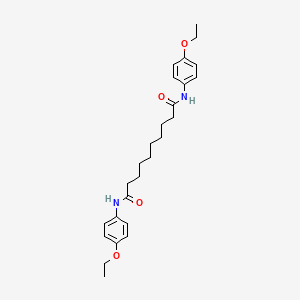
N,N'-Bis(4-ethoxyphenyl)-1,10-decanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide is an organic compound characterized by the presence of two ethoxyphenyl groups attached to a decanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide typically involves the reaction of 4-ethoxyaniline with decanedioyl dichloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions: N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamine.
Substitution: Formation of N,N’-Bis(4-substituted phenyl)-1,10-decanediamide.
科学的研究の応用
N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.
作用機序
The mechanism of action of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide involves its interaction with specific molecular targets. The ethoxyphenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The amide groups can form hydrogen bonds with biological molecules, influencing their conformation and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
N,N’-Bis(4-methoxyphenyl)-1,10-decanediamide: Similar structure but with methoxy groups instead of ethoxy groups.
N,N’-Bis(4-ethoxyphenyl)thiourea: Contains thiourea instead of amide groups.
Uniqueness: N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological molecules. The decanediamide backbone provides flexibility and stability, making it suitable for various applications.
特性
CAS番号 |
101609-62-5 |
|---|---|
分子式 |
C26H36N2O4 |
分子量 |
440.6 g/mol |
IUPAC名 |
N,N'-bis(4-ethoxyphenyl)decanediamide |
InChI |
InChI=1S/C26H36N2O4/c1-3-31-23-17-13-21(14-18-23)27-25(29)11-9-7-5-6-8-10-12-26(30)28-22-15-19-24(20-16-22)32-4-2/h13-20H,3-12H2,1-2H3,(H,27,29)(H,28,30) |
InChIキー |
WUOQOXCMMVFWOQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)NC2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


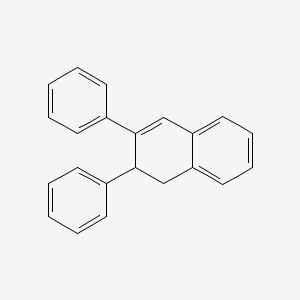
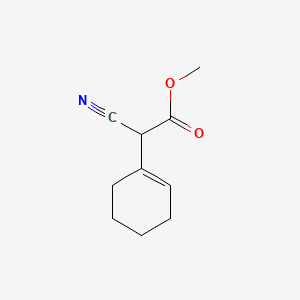
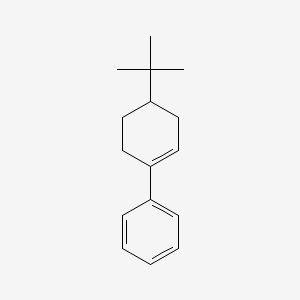
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
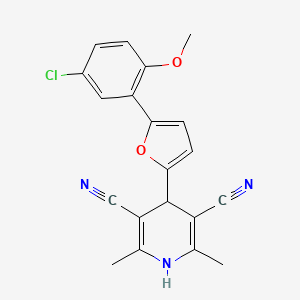
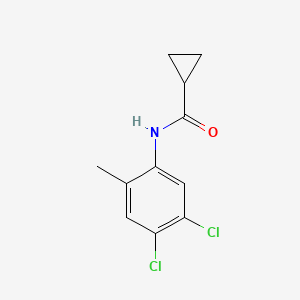
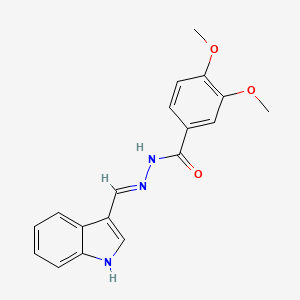
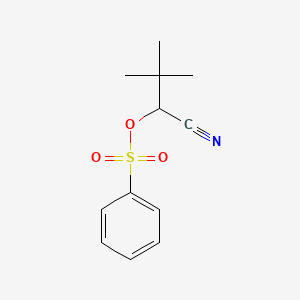
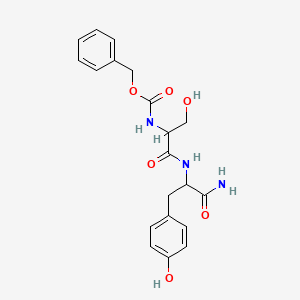
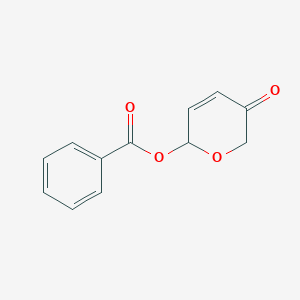
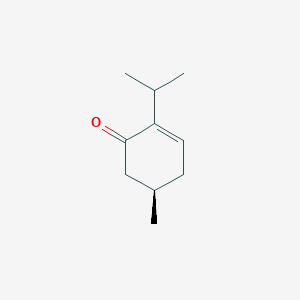
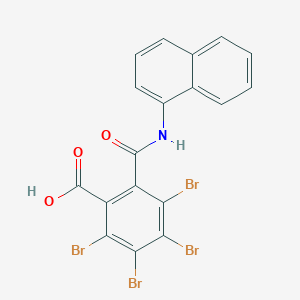
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
